N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is a compound with potential applications in pharmacology, particularly as a modulator of nuclear receptors. This compound features a complex structure that incorporates a benzo[d]thiazole moiety, a morpholino group, and an acetamide linkage, making it of interest for various biological activities.
This compound falls under the category of organic compounds, specifically within the realm of pharmaceuticals. It is classified as an amide due to the presence of the acetamide functional group and exhibits properties typical of thiazole derivatives.
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride can be approached through several synthetic routes. One common method involves the reaction of 6-methoxybenzo[d]thiazole with morpholine and phenylacetyl chloride under controlled conditions to form the desired amide .
The molecular formula for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride is , indicating a complex structure with multiple functional groups. The molecular weight is approximately 462.0 g/mol .
The primary reaction involving this compound is its formation from its precursors through nucleophilic acyl substitution. The morpholino group acts as a nucleophile attacking the carbonyl carbon of the acyl chloride .
The mechanism of action for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride involves modulation of nuclear receptors, particularly liver X receptors (LXRs) and farnesoid X receptors (FXRs). These receptors play critical roles in lipid metabolism and homeostasis .
Due to limited data availability, specific physical properties such as density, melting point, and boiling point remain unreported for this compound.
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride has potential applications in:
This compound represents a promising area for further research in drug discovery aimed at addressing metabolic diseases through nuclear receptor modulation.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: